Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone
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Description
“Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone” is a chemical compound with the CAS Number: 898763-51-4 . It has a molecular weight of 286.42 and its IUPAC name is cyclopentyl {4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-15-6-8-17(9-7-15)18(21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties :
- Cyclopentyl phenyl ketone, a related compound, is synthesized using the Grignard reaction, demonstrating its utility in organic synthesis. This process involves a reduction step that yields higher efficiency than previous methods (Gao, Ran, & Zhang, 1986).
- Research into the photochemistry of cyclopentenyl methyl ketones, which are structurally similar, reveals their reactivity under UV irradiation, leading to various products based on reaction conditions (Tada, Maeda, & Saiki, 1978).
- Cyclopentyl methyl ether is used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes from aldehydes or ketones, showing the versatility of cyclopentyl derivatives in facilitating low-impact chemical reactions (Azzena et al., 2015).
Pharmaceutical and Biological Applications :
- Certain cyclopentyl phenyl ketone derivatives exhibit anticholinergic activities in mice, indicating potential applications in neurological and pharmacological research (Gao, Ran, & Zhang, 1986).
- A study on cyclopentyl organometallic reagents shows their application in the synthesis of medicinally important compounds, such as (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, highlighting the utility of cyclopentyl derivatives in medicinal chemistry (Roy et al., 2009).
Material Science and Polymer Research :
- The study of the photochemical degradation of polymers containing phenyl ketone groups helps in understanding the stability and decomposition of materials under light exposure. This research is relevant for developing durable materials and coatings (Bonnans‐Plaisance, Casals, & Lévesque, 1981).
Properties
IUPAC Name |
cyclopentyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-15-6-8-17(9-7-15)18(21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSVHVKMWWTUQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643003 |
Source
|
Record name | Cyclopentyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-51-4 |
Source
|
Record name | Cyclopentyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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